molecular formula C15H14N4S B5856904 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5856904
M. Wt: 282.4 g/mol
InChI Key: OJUAOGNHNWERSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. DMTT is a thiol derivative of 1,2,4-triazole, which makes it a promising candidate for further investigation in various fields of research.

Mechanism of Action

The exact mechanism of action of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it has been proposed that the thiol group in this compound may be responsible for its antimicrobial and antifungal activities. The thiol group is known to be reactive towards various cellular components, including proteins and enzymes, which may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases, including cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is its potent antimicrobial and antifungal activities. This makes it a valuable tool for investigating the mechanisms of action of various microorganisms and for developing new antimicrobial and antifungal agents. However, one limitation of using this compound in laboratory experiments is its potential toxicity towards mammalian cells. Further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments.

Future Directions

There are several future directions for research on 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. One potential area of research is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Another potential area of research is in the investigation of the antioxidant and anti-inflammatory activities of this compound, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments and to investigate its potential toxicity towards mammalian cells.

Synthesis Methods

The synthesis of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate compound is then reacted with thiosemicarbazide to form 4-(2,5-dimethylphenyl)-5-(1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, which is further oxidized to obtain the final product, this compound.

Scientific Research Applications

4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to exhibit potent antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-10-5-6-11(2)13(8-10)19-14(17-18-15(19)20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUAOGNHNWERSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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